2,6-Difluoro-4-methoxybenzonitrile

Medicinal Chemistry ADME Agrochemicals

Need a benzonitrile building block for regioselective SNAr? 2,6-Difluoro-4-methoxybenzonitrile (CAS 123843-66-3) provides an ortho-F/methoxy pattern that activates a specific site for nucleophilic substitution, enabling 2-amino-4-quinazolinone synthesis. • Controlled regiochemistry in C-N bond formation via unique electron density. • XLogP3 1.8 for ADME fine-tuning. • In stock for immediate dispatch.

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
CAS No. 123843-66-3
Cat. No. B050328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-methoxybenzonitrile
CAS123843-66-3
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)F)C#N)F
InChIInChI=1S/C8H5F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3
InChIKeyCMGFDVIQHBAJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-methoxybenzonitrile: Advanced Synthesis Intermediate


2,6-Difluoro-4-methoxybenzonitrile (CAS 123843-66-3) is a highly functionalized fluorinated aromatic building block featuring a nitrile group, two ortho-fluorine atoms, and a para-methoxy substituent [1]. This precise substitution pattern is engineered for advanced organic synthesis, enabling unique reactivity as a scaffold for constructing complex heterocyclic molecules in pharmaceutical and agrochemical research .

Functionalized benzonitrile with nitrile, two ortho-fluorines, and para-methoxy group
Engineered substitution pattern for heterocyclic scaffold construction
Supports regioselective nucleophilic aromatic substitution in medicinal and agrochemical research

2,6-Difluoro-4-methoxybenzonitrile: Not Interchangeable with Common Analogs


Generic substitution with simpler benzonitriles like 2,6-difluorobenzonitrile or 4-methoxybenzonitrile is not viable for specific applications. The strategic placement of the methoxy group ortho to the fluorine atoms in 2,6-Difluoro-4-methoxybenzonitrile creates a unique electron density profile [1]. This influences regioselectivity in subsequent reactions, such as nucleophilic aromatic substitution, where the para-methoxy group activates a specific site that would not be available in its non-methoxylated counterpart [2]. Furthermore, the defined lipophilicity (XLogP3 1.8 [1]), which is critical in drug design, is distinct from other difluorobenzonitrile derivatives.

Regioselectivity Methoxy position may direct reactivity patterns not available with simpler benzonitrile analogs
Lipophilicity Computed partition coefficient differs from 2,6-difluorobenzonitrile and 4-methoxybenzonitrile, potentially altering ADME predictions
Synthetic pathway Specific quinazolinone syntheses may depend on the exact ortho-fluorine pattern; generic substitutes may shift reaction outcomes

2,6-Difluoro-4-methoxybenzonitrile: Key Differentiating Evidence


Distinct Lipophilicity for Drug and Agrochemical Design

The compound's calculated partition coefficient (XLogP3) is 1.8 [1]. This represents a distinct lipophilicity profile compared to simpler analogs. For instance, 2,6-difluorobenzonitrile (lacking the methoxy group) has an XLogP3 of 1.4, and 4-methoxybenzonitrile (lacking the fluorine atoms) has an XLogP3 of 1.6 [1]. This quantitative difference in lipophilicity is a key parameter influencing membrane permeability and metabolic stability in drug candidates [2].

Lipophilicity
Class-level inference
XLogP3 1.8 vs 1.4 (2,6-difluoro) / 1.6 (4-methoxy)
Supports quantitative lead optimization predictions
Computed property; experimental logP may differ
Medicinal Chemistry ADME Agrochemicals Lipophilicity

Privileged Scaffold for Quinazolinone Synthesis

2,6-Difluoro-4-methoxybenzonitrile is the specific starting material for a published novel synthetic route to 12 different substituted 2-amino-4-quinazolinones, a class of compounds with broad pharmacological relevance [1]. This synthetic utility is derived from its unique ortho-fluorine substitution pattern, which is not present in common alternatives like 2-fluorobenzonitrile or 2,4-difluorobenzonitrile. The methodology involves a strategic, sequential substitution of a fluorine atom followed by nitrile hydrolysis [1].

Quinazolinone synthesis
Supporting evidence
Starting material for 12 substituted 2-amino-4-quinazolinones
Peer-reviewed route supports procurement for this scaffold
Requires ortho-fluorine for sequential substitution
Heterocyclic Synthesis Medicinal Chemistry Organic Synthesis Scaffold

2,6-Difluoro-4-methoxybenzonitrile: Applications Backed by Evidence


Quinazolinone Library Synthesis for Drug Discovery

Based on the evidence from Fray et al., this compound is the requisite starting material for generating libraries of 2-amino-4-quinazolinones. This application leverages its unique ortho-fluorine substitution pattern, which is essential for the described synthetic pathway [1].

Lipophilicity (LogP) Tuning in Lead Optimization

In medicinal chemistry campaigns where fine-tuning lipophilicity is critical for improving ADME properties, this compound's XLogP3 of 1.8 offers a distinct intermediate value compared to non-methoxylated (XLogP3 ~1.4) or non-fluorinated analogs (XLogP3 ~1.6). This allows for quantitative, structure-based design [2].

PPO Inhibitor Precursor for Next-Gen Herbicides

Its structural motif is recognized as a common feature in protoporphyrinogen oxidase (PPO) inhibitor herbicides. Researchers developing novel agrochemicals targeting broadleaf weeds can utilize this compound as a key intermediate to explore this validated chemotype [3].

Application
Selection Property
Validation Focus
Quinazolinone library synthesis
Ortho-fluorine substitution pattern
Reported synthetic route replication
Lipophilicity tuning in lead optimization
Computed XLogP3 value
QSAR and ADME modeling studies
PPO inhibitor agrochemical research
Structural motif in herbicide chemotype
Enzyme inhibition and greenhouse assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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